Product packaging for 2-Bromo-6-butoxypyridine(Cat. No.:CAS No. 1092848-28-6)

2-Bromo-6-butoxypyridine

Cat. No.: B1531058
CAS No.: 1092848-28-6
M. Wt: 230.1 g/mol
InChI Key: RGATYRGWTUNCQO-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of organic compounds that serve as crucial building blocks in a multitude of chemical applications. eurekalert.orgnih.gov Their importance stems from the reactivity of the carbon-halogen bond, which allows for a wide range of subsequent chemical transformations. nih.gov These derivatives are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

The pyridine ring itself is a common scaffold in many biologically active compounds, and the introduction of a halogen atom provides a handle for further functionalization, enabling the exploration of structure-activity relationships. nih.govmdpi.com Specifically, brominated pyridines are versatile precursors for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The research context for halogenated pyridines is broad, spanning from the development of new synthetic methodologies to their application in medicinal chemistry and materials science. eurekalert.orgnih.gov Scientists are continually exploring more efficient and selective ways to introduce halogens onto the pyridine ring and to utilize these halogenated intermediates in novel synthetic pathways. nih.gov

Overview of Strategic Importance in Organic Synthesis

2-Bromo-6-butoxypyridine holds strategic importance in organic synthesis primarily due to its utility as a versatile building block. The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, facilitating the construction of more complex molecular architectures.

The butoxy group at the 6-position influences the electronic properties and solubility of the molecule. smolecule.com It can also play a role in directing the regioselectivity of certain reactions and can be a site for further chemical modification if required. The presence of both the bromo and butoxy groups on the same pyridine ring allows for a stepwise and controlled functionalization of the molecule.

A key application of similarly structured compounds, like 2-bromo-6-tert-butoxypyridine, is in the synthesis of polyamines and macrocyclic compounds, which are of interest in coordination chemistry and for their potential as ligands for metal catalysts. cas.czscispace.com For instance, it has been used in palladium-catalyzed amination reactions to create N-(6-tert-butoxypyridin-2-yl)-substituted polyamines. cas.czscispace.com

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound and its analogs is often focused on several key objectives:

Development of Novel Synthetic Routes: Researchers are interested in creating more efficient, cost-effective, and environmentally friendly methods to synthesize this compound and related compounds. This includes exploring different starting materials and reaction conditions.

Exploration of Reactivity: A significant area of research involves investigating the reactivity of the C-Br bond in cross-coupling reactions. This includes optimizing reaction conditions, exploring the scope of coupling partners, and understanding the influence of the butoxy group on the reaction outcomes.

Synthesis of Biologically Active Molecules: Given that the pyridine scaffold is present in many pharmaceuticals, a primary objective is to use this compound as a key intermediate in the synthesis of new compounds with potential therapeutic applications. mdpi.com

Creation of New Materials: The functional groups on this compound make it a candidate for incorporation into polymers and other materials with specific electronic or physical properties. biosynth.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol smolecule.com
IUPAC Name This compound
CAS Number 891842-80-1 nih.gov
Canonical SMILES CCCCOC1=NC(=CC=C1)Br smolecule.com
Boiling Point 247.71 °C biosynth.com
Topological Polar Surface Area 22.1 Ų alfa-chemistry.com
Rotatable Bond Count 2 alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B1531058 2-Bromo-6-butoxypyridine CAS No. 1092848-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-6-4-5-8(10)11-9/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGATYRGWTUNCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675111
Record name 2-Bromo-6-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092848-28-6
Record name 2-Bromo-6-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 6 Butoxypyridine and Analogues

Direct Synthetic Routes

Direct methods for the synthesis of 2-Bromo-6-butoxypyridine typically involve the formation of the C-Br or C-O bond on a pre-existing pyridine (B92270) scaffold. These routes are often characterized by their straightforward reaction pathways.

Bromination of Alkoxypyridines

The direct bromination of a pyridine ring already possessing an alkoxy substituent is a potential pathway for the synthesis of 2-Bromo-6-alkoxypyridines. However, the electrophilic substitution of pyridine itself is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. Bromination of unsubstituted pyridine, for instance, requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum, and typically yields 3-bromopyridine. researchgate.net

To achieve bromination at the 2- or 6-position, modifications to the pyridine ring or alternative brominating strategies are often necessary. One approach involves the activation of the pyridine ring, for example, through the formation of the corresponding N-oxide. The N-oxide can then be brominated, followed by the removal of the oxygen to yield the desired bromopyridine. researchgate.net Another strategy is to use a directed metalation approach, where a lithiated pyridine intermediate is generated and then quenched with a bromine source. researchgate.net While specific examples detailing the direct bromination of 2-butoxypyridine (B1266424) are not prevalent, these general principles for pyridine bromination would apply.

Nucleophilic Substitution Reactions with Halopyridines

A more common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine. The starting material for this reaction is typically 2,6-dibromopyridine (B144722). In this process, one of the bromine atoms is selectively replaced by a butoxy group.

The reaction is carried out by treating 2,6-dibromopyridine with a source of butoxide, such as sodium butoxide, which is generated by reacting butanol with a strong base like sodium hydride or by using commercially available sodium butoxide. The butoxide anion acts as a nucleophile, attacking one of the carbon atoms bonded to a bromine atom. The greater electronegativity of the nitrogen atom in the pyridine ring facilitates this nucleophilic attack, particularly at the C2 and C6 positions.

An analogous synthesis has been demonstrated for related 2-bromo-6-alkylaminopyridines, where 2,6-dibromopyridine is reacted with an amine under heat and pressure to achieve monosubstitution. georgiasouthern.edugeorgiasouthern.edu This highlights the viability of selectively substituting one halogen on the 2,6-dihalopyridine scaffold. A patented method describes a copper-catalyzed reaction of 2,6-dibromopyridine with amine compounds to selectively produce 2-bromo-6-substituted pyridines, retaining one bromine for further modification. google.com This catalytic approach can offer high selectivity and yield for the monosubstitution product.

Starting MaterialReagentProductYieldReference
2,6-DibromopyridineMethylamine (B109427)2-Bromo-6-methylaminopyridine54.1% georgiasouthern.edugeorgiasouthern.edu
2,6-DibromopyridineEthylamine2-Bromo-6-ethylaminopyridine52.4% georgiasouthern.edu

Advanced and Catalytic Synthesis Protocols

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted pyridines, including this compound, has benefited significantly from these advancements.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in constructing complex aromatic and heteroaromatic systems. For the synthesis of 2,6-disubstituted pyridines, palladium-catalyzed cross-coupling reactions are of paramount importance, allowing for the sequential and controlled introduction of different substituents.

Palladium-catalyzed cross-coupling reactions encompass a variety of powerful transformations, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of C-C, C-O, and C-N bonds, providing versatile pathways to highly functionalized pyridine derivatives. mdpi.com For instance, a palladium catalyst can facilitate the reaction between a halopyridine and a suitable coupling partner to introduce a desired functional group. The synthesis of spiroindenyl-2-oxindoles has been achieved through a palladium-catalyzed cascade reaction involving 2-bromoarylamides. mdpi.com Similarly, 2,5-diimino-furans can be synthesized via a palladium-catalyzed cyclization of bromoacrylamides. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. claremont.edu This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govacs.org

In the context of synthesizing analogues of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or other carbon-based substituents onto the pyridine ring. For example, a 2,6-dihalopyridine can undergo a regioselective Suzuki-Miyaura coupling, where one halide reacts preferentially, leaving the other available for subsequent transformations. researchgate.net This strategy allows for the stepwise construction of unsymmetrically 2,6-disubstituted pyridines. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been successfully achieved using Suzuki cross-coupling to introduce phenyl groups at the 6-position of the heterocyclic scaffold. nih.gov

The general applicability of Suzuki coupling is demonstrated in the synthesis of various biaryl and heteroaryl compounds, which are important scaffolds in medicinal chemistry and materials science. nih.gov

OrganohalideBoronic Acid/EsterCatalystProduct TypeReference
2,6-DichloroquinoxalineArylboronic acidsPd(PPh3)4Mono- and diarylated quinoxalines researchgate.net
Heteroaryl HalidesPyridylboronic AcidsPalladium catalystsBipyridines and Pyrazinopyridines acs.org
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl22-Arylpyridines claremont.edu
Copper-Catalyzed C-N Bond-Forming Reactions

Copper-catalyzed reactions provide an economical and effective alternative for forming C-N bonds. These methods can be applied to a range of substrates, including those with sensitive functional groups. A notable application is the selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines and 2-bromo-5-iodopyridine (B107189) using a copper catalyst with 1,2-diol as a ligand. rsc.orgresearchgate.net This approach is advantageous as it allows for reactions with amines, heterocycles, and amides under generally mild conditions. rsc.org Furthermore, a method for selectively preparing 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and amine compounds has been developed using a copper catalyst, which retains one bromo group for further functionalization. google.com

Metal-Free Synthetic Approaches

In line with the principles of green chemistry, metal-free synthetic methods are gaining prominence. These approaches avoid the use of potentially toxic and expensive metal catalysts. One such strategy involves a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a cascade of reactions including Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization and a 1,3-H shift. organic-chemistry.org Another metal-free approach describes the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols using an inexpensive ammonium (B1175870) persulfate salt. nih.gov

Microwave-Assisted and High-Pressure Synthesis Techniques

Modern synthetic techniques like microwave irradiation and high-pressure conditions can significantly accelerate reaction rates and improve yields. Microwave-assisted synthesis offers rapid and homogeneous heating, leading to shorter reaction times and reduced energy consumption. nih.govyoutube.com This has been successfully applied to the multicomponent synthesis of various heterocyclic compounds, including N-substituted 2-pyridones. mdpi.comsemanticscholar.org High-pressure synthesis, on the other hand, can facilitate reactions that are difficult to achieve under atmospheric pressure, such as the nucleophilic substitution on sterically hindered substrates. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method
Synthesis of Triazole 60 minutes, 45-60% yield 10 minutes, higher yield
Nucleophilic Aromatic Substitution 12-24 hours, 35-60% yield 10 minutes, ~100% yield
Synthesis of 2-quinolinone-fused γ-lactones 4 hours 10 seconds

This table highlights the significant advantages of microwave-assisted synthesis in terms of reaction time and yield.

Multi-Step Synthetic Sequences and Functional Group Interconversions

The synthesis of complex molecules often requires multi-step sequences involving various reactions and the interconversion of functional groups. youtube.comlibretexts.org Designing an efficient synthetic route is a critical challenge in organic chemistry. libretexts.org A multi-step synthesis might involve creating a key intermediate, such as this compound, which can then be further modified. For instance, a sequence could start with the bromination of a pyridine derivative, followed by a nucleophilic substitution to introduce the butoxy group, and then a subsequent cross-coupling reaction to add another substituent. The strategic planning of these steps, often guided by retrosynthetic analysis, is crucial for the successful synthesis of the target molecule. youtube.com

Reactivity and Transformational Chemistry of 2 Bromo 6 Butoxypyridine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C2 position of the pyridine (B92270) ring is the primary site for nucleophilic substitution. However, the mechanism of this substitution on an sp²-hybridized carbon atom differs significantly from that of aliphatic systems.

Mechanistic Studies (SN1 vs. SN2 Pathways)

Direct displacement of the bromine atom on 2-Bromo-6-butoxypyridine via classical SN1 or SN2 pathways is not considered viable.

SN1 Pathway: The SN1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. The formation of an aryl cation, such as the one that would result from the loss of a bromide ion from the pyridine ring, is highly energetically unfavorable and unstable. chemistrysteps.com

SN2 Pathway: The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. This is sterically hindered in this compound as the aromatic ring blocks the path for a backside attack. Furthermore, the C-Br bond's σ* orbital, which the nucleophile would attack, is located within the plane of the ring, making it inaccessible. chemistrysteps.com

Instead, nucleophilic substitution on this and similar aryl halides proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.org This is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized onto the electronegative nitrogen atom and across the ring.

Elimination: The aromaticity is restored by the departure of the leaving group, in this case, the bromide ion. chemistrysteps.com

The butoxy group at the C6 position is an electron-donating group, which increases electron density on the pyridine ring. This deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine (B144113), meaning that SNAr reactions on this compound typically require more forcing conditions (e.g., high temperatures). byjus.com

Reaction with Various Nucleophiles (e.g., Amines, Alcohols)

This compound can react with a variety of nucleophiles. The reaction of 2,6-dibromopyridine (B144722) with methylamine (B109427) to form 2-bromo-6-methylaminopyridine demonstrates that amines can displace a bromine atom at the 2-position of a pyridine ring. georgiasouthern.edu By analogy, this compound is expected to react with primary and secondary amines, as well as alkoxides (the conjugate bases of alcohols), to yield the corresponding 2-amino- or 2-alkoxypyridine derivatives.

A more contemporary and efficient method for forming C-N bonds with aryl halides is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile and has been successfully applied to 2-bromopyridines, allowing for their reaction with a wide array of amines under relatively mild conditions. nih.govwikipedia.org This method avoids the high temperatures often required for traditional SNAr reactions. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
CatalystLigandBaseSolventTemperature (°C)
[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80
Pd(OAc)₂XPhost-BuONaDioxane100
Pd(OAc)₂dpppNaOBuᵗToluene100-110

Carbon-Carbon Bond Forming Reactions

The C-Br bond in this compound is a valuable handle for constructing new carbon-carbon bonds, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Ullmann-type)

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound is a suitable substrate for this transformation, which is widely used in the synthesis of complex organic molecules. scirp.org

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halide molecules to form a biaryl compound, often requiring high temperatures. wikipedia.orgoperachem.com Ullmann-type condensations are copper-catalyzed reactions between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.orgwikipedia.org For carbon-carbon bond formation, the Hurtley reaction, a variant of the Ullmann condensation, couples aryl halides with carbon nucleophiles derived from active methylene (B1212753) compounds like malonic esters. wikipedia.org

Table 2: General Conditions for Cross-Coupling Reactions
ReactionCatalyst(s)BaseSolventTypical Substrates
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N or DiisopropylamineDMF or THFAryl Bromide + Terminal Alkyne
Ullmann (Homocoupling)Cu powder or Cu(I) saltOften base-free or K₂CO₃DMF or NitrobenzeneAryl Bromide

Other Coupling Methodologies

Beyond the Sonogashira and Ullmann reactions, this compound is amenable to other powerful palladium-catalyzed cross-coupling methods.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The Suzuki coupling of 2-bromopyridines with aryl boronic acids is a well-established method for creating 2-arylpyridine structures. nih.govresearchgate.net

Elimination Reactions

Elimination reactions involving this compound are not as common as substitution or coupling reactions but are mechanistically plausible under certain conditions. The reaction could potentially proceed via two distinct pathways: elimination involving the aromatic ring or elimination involving the butoxy side chain.

Hetroaryne Formation (Elimination-Addition): In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), it is possible to induce an elimination of HBr from the pyridine ring to form a highly reactive "pyridyne" intermediate. This intermediate would then be rapidly trapped by a nucleophile. This is analogous to the benzyne (B1209423) mechanism in benzene (B151609) derivatives. chemistrysteps.com

Side-Chain Elimination: The butoxy group itself can undergo elimination. Under strongly basic conditions (e.g., with potassium tert-butoxide), an E2 elimination could occur. The base would abstract a proton from the carbon atom adjacent to the ether oxygen, leading to the formation of 1-butene (B85601) and the potassium salt of 2-bromo-6-hydroxypyridine. This type of reaction is common for ethers with beta-hydrogens. pearson.com Alternatively, treatment with reagents like phosphorus oxychloride (POCl₃) in pyridine can facilitate the elimination of alcohols, and similar principles could apply to activating the ether oxygen for elimination. masterorganicchemistry.com

N-Alkylation and Related Pyridine Ring Functionalizations

The nitrogen atom in the pyridine ring of this compound is a key site for electrophilic attack, leading to N-alkylation and the formation of pyridinium (B92312) salts. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of substituents at the nitrogen atom.

The general mechanism for N-alkylation involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide or a similar electrophilic species. This reaction leads to the formation of a positively charged quaternary pyridinium salt. The stability and subsequent reactivity of this pyridinium salt are influenced by the nature of the alkylating agent and the substituents on the pyridine ring.

In the case of 2-alkoxypyridines, such as this compound, the N-alkylation process can be followed by a rearrangement. The initial formation of the pyridinium salt can be succeeded by the displacement of the alkyl group from the alkoxy substituent by the counterion of the alkylating agent, which can lead to the formation of an N-alkyl-2-pyridone. This transformation is a known pathway for the conversion of 2-alkoxypyridines into their corresponding N-alkylated pyridone derivatives. To achieve regioselective N-alkylation and avoid the formation of O-alkylated byproducts, solid-phase synthesis methodologies have been developed. These techniques involve anchoring the 2-halopyridine to a resin, followed by reaction with an alkyl halide, which results in tandem alkylation and cleavage from the support, yielding the desired N-alkylated pyridone.

While direct experimental data on the N-alkylation of this compound is not extensively detailed in publicly available literature, the principles governing the reactivity of analogous 2-substituted and 2,6-disubstituted pyridines provide a strong indication of its expected behavior. For instance, the reaction of 2,6-bis(α-iminoalkyl)pyridines with organolithium reagents has been shown to yield a mixture of N-methylated and deprotonated products, with the product ratio being sensitive to the reaction conditions and the specific substituents.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the bromine atom, and the butoxy group—necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound, the choice of reagents and reaction conditions can direct the transformation to a specific site. For example, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is a common site of reactivity, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The butoxy group, being an ether linkage, is generally less reactive under these conditions. Conversely, reactions targeting the pyridine nitrogen, such as N-alkylation, can proceed without affecting the bromo or butoxy substituents, provided appropriate reaction conditions are employed. Studies on bromo-chloropyridine C-nucleosides have shown that Pd-catalyzed cross-coupling reactions can proceed chemoselectively at the position of the bromine atom.

Regioselectivity is concerned with the position at which a reaction occurs when multiple positions are available. For this compound, this is particularly relevant in reactions that could potentially occur at different positions on the pyridine ring. While the provided data does not offer specific examples for this compound, the regioselectivity of reactions on substituted pyridines is a well-studied area. For instance, the direct arylation of pyridine N-oxides has been shown to occur with high selectivity for the 2-position. In the context of N-alkylation of 2-pyridones, achieving high regioselectivity for N-alkylation over O-alkylation is a significant challenge that has been addressed through various synthetic strategies, including the use of specific bases and solvent systems.

Applications of 2 Bromo 6 Butoxypyridine in Specialized Chemical Fields

Role in Medicinal Chemistry and Drug Discovery

In the realms of medicinal chemistry and drug discovery, 2-Bromo-6-butoxypyridine functions as a crucial intermediate, enabling the construction of novel molecules with potential therapeutic properties. The strategic placement of the bromo and butoxy groups on the pyridine (B92270) ring facilitates a range of chemical transformations.

This compound is primarily utilized as a precursor in the multi-step synthesis of pharmaceutical candidates. The bromine atom is particularly important as it can be readily displaced or used as a handle in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce more complex organic fragments. This reactivity allows for the systematic construction of a molecular scaffold. The butoxy group, on the other hand, modulates the compound's solubility and electronic properties, which can influence the reactivity of the pyridine ring and the pharmacological profile of the final product.

The general utility of 2-halo-6-alkoxypyridines as intermediates is well-established. For instance, the bromo substituent can be replaced by various nucleophiles or can participate in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in building the core structures of many drugs.

The development of new bioactive molecules often relies on the modification of known chemical scaffolds to enhance efficacy or confer new properties. This compound serves as an excellent starting point for creating libraries of pyridine-containing compounds for biological screening.

Derivatives synthesized from 2-alkoxypyridine precursors have shown promise across several pharmacological areas. The exploration of these effects is a key driver for using building blocks like this compound.

Antimicrobial Activity : Studies on 2-aminopyridines derived from 2-alkoxypyridine precursors have demonstrated antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov The specific nature of the substituents on the pyridine ring is crucial for determining the potency and spectrum of activity.

Anticancer Activity : Research on complex heterocyclic systems derived from substituted pyridines has revealed significant cytotoxic effects. For instance, novel acetohydrazide derivatives synthesized from a 2-yloxy-bipyridine starting material showed potent activity against the MCF-7 adenocarcinoma breast cancer cell line. nih.gov This suggests that the 2-alkoxypyridine scaffold, present in this compound, can be incorporated into molecules with potential as anticancer agents.

The table below summarizes research findings on related structures, indicating the potential applications for derivatives of this compound.

Precursor ClassDerivative ClassPharmacological ActivityTarget Example
2-Alkoxypyridines2-AminopyridinesAntibacterialS. aureus, E. coli nih.gov
Bromo-AromaticsPyrazine-carboxamidesAntibacterial, Enzyme InhibitionXDR S. typhi, Alkaline Phosphatase mdpi.com
2-Oxy-bipyridinesAcetohydrazide derivativesAnticancer (Cytotoxic)Breast Cancer Cell Line (MCF-7) nih.gov

Contributions to Agrochemical Development

The structural motifs present in this compound are also valuable in the creation of modern agrochemicals. Its role as a chemical intermediate allows for the synthesis of active ingredients designed for crop protection.

The utility of halogenated pyridines as building blocks for agrochemicals is a well-established area of research. nbinno.com A patent has been filed for herbicidally active compounds based on 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones, demonstrating a direct application for this class of molecules. google.com These compounds are designed for controlling weeds and grasses in various plant crops. google.com The synthesis of these complex herbicides relies on the specific reactivity of precursors like 2-bromo-6-alkoxypyridines.

The general approach involves using the 2-bromo-6-alkoxypyridine core as a foundation and adding other functional groups to create a molecule that can selectively interfere with biological processes in weeds or fungi. The presence of a halogen like bromine is often key to the molecule's efficacy and metabolic stability in the environment. nbinno.com

Utility in Material Science and Advanced Materials

Beyond life sciences, the chemical properties of this compound make it a candidate for applications in material science. Its structure can be incorporated into larger molecular systems, such as polymers or ligands for metal complexes, to create materials with specific electronic, optical, or magnetic properties.

The synthesis of Extended Metal Atom Chains (EMACs), which exhibit unique magnetic properties, has been explored using derivatives of 2,6-Dibromopyridine (B144722). georgiasouthern.edugeorgiasouthern.edu By replacing the bromine atoms with specific ligands, researchers can create complex structures that coordinate with metal ions. georgiasouthern.edugeorgiasouthern.edu this compound could serve as a monosubstituted precursor in similar synthetic strategies to create asymmetric ligands, leading to materials with tailored magnetic or catalytic properties.

Furthermore, bromo-aromatic compounds are frequently used as monomers in transition metal-mediated coupling polymerization reactions to synthesize conductive polymers. mdpi.comresearchgate.net These polymers are essential in the field of organic electronics for applications such as sensors, displays, and energy storage. The reactivity of the bromine atom in this compound allows for its potential inclusion in polymerization reactions (e.g., Suzuki or Stille coupling), where it would be linked with other monomers to form a long-chain polymer. The butoxy group would serve to enhance the solubility and processability of the resulting polymer, which are critical factors for its practical application.

Functionalized Materials and Polymer Synthesis

While direct research on this compound in polymer science is not extensively documented, the broader class of 2-bromopyridine (B144113) derivatives is recognized for its role in developing functionalized materials. These materials often possess unique electronic or light-emitting properties. The bromo group at the 2-position serves as a reactive handle for various cross-coupling reactions, enabling the incorporation of the pyridine moiety into larger molecular architectures, including polymers.

Moreover, 2-bromopyridine derivatives are employed in the synthesis of specialized ligands for metal complexes. These complexes can exhibit interesting catalytic or photoluminescent properties. The butoxy group in this compound can modulate the solubility and electronic properties of the resulting ligands and their metal complexes, making them suitable for specific applications in materials science.

Table 1: Potential Applications of this compound Derivatives in Materials Science

Application AreaRole of 2-Bromo-6-alkoxypyridine MoietyPotential Properties of Resulting Material
Organic Electronics (OLEDs, OPVs)Monomer for π-conjugated polymersEnhanced electron transport, tunable emission color
Luminescent MaterialsLigand for metal complexesPhotoluminescence, electroluminescence
CatalysisPrecursor for specialized ligandsCatalytic activity in organic transformations

Application as a Building Block in Fine Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the C-Br bond allows for the introduction of various functional groups through cross-coupling reactions, while the pyridine nitrogen and the butoxy group can influence the biological activity of the final product.

In medicinal chemistry, substituted pyridines are a common motif in a vast array of bioactive compounds. The 2-substituted pyridine core is a key component in numerous drugs. The bromo substituent at this position on the pyridine ring is a versatile precursor for introducing different substituents via reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in drug discovery and development for creating carbon-carbon and carbon-heteroatom bonds.

Similarly, in the agrochemical sector, many herbicides, insecticides, and fungicides contain a substituted pyridine ring. The specific substitution pattern on the ring is crucial for the compound's efficacy and selectivity. The ability to functionalize the 2-position of the 6-butoxypyridine scaffold allows for the systematic modification of molecular structures to optimize their biological activity and safety profile. For example, derivatives of 2-bromopyridine are used to synthesize compounds that exhibit herbicidal or insecticidal properties.

Table 2: Key Cross-Coupling Reactions Utilizing 2-Bromopyridine Derivatives in Fine Chemical Synthesis

Reaction NameCoupling PartnersBond FormedTypical Catalyst
Suzuki-Miyaura CouplingOrganoboron compoundC-CPalladium
Sonogashira CouplingTerminal alkyneC-CPalladium/Copper
Buchwald-Hartwig AminationAmineC-NPalladium
Heck CouplingAlkeneC-CPalladium

The versatility of this compound as a synthetic intermediate, owing to the reactivity of its bromo substituent, makes it a valuable component in the toolbox of synthetic chemists aiming to construct complex and functional molecules for a wide range of applications.

2 Bromo 6 Butoxypyridine As a Ligand in Coordination Chemistry and Catalysis

Ligand Design and Synthesis Strategies

The design of ligands based on the 2-Bromo-6-butoxypyridine framework is driven by the desire to create molecules with specific coordination properties. The pyridine (B92270) nitrogen atom is the primary Lewis basic site for metal coordination. The butoxy group at the 6-position enhances the electron-donating character of the pyridine ring through a resonance effect, which can strengthen the resulting metal-ligand bond. The bromo substituent at the 2-position is an essential feature, serving as a versatile synthetic handle for creating more complex ligand structures, such as bidentate or polydentate ligands, through cross-coupling reactions.

The synthesis of 2-bromo-6-alkoxypyridines is typically achieved through nucleophilic aromatic substitution on a di-substituted pyridine precursor. A common strategy involves the reaction of 2,6-dibromopyridine (B144722) with sodium butoxide. This reaction selectively substitutes one of the bromo groups due to the controlled stoichiometry of the nucleophile.

A related synthetic approach has been documented for derivatives like 2-Bromo-6-methylaminopyridine, which is synthesized by reacting 2,6-Dibromopyridine with methylamine (B109427) under high pressure and temperature in a pressure tube. georgiasouthern.edu This method highlights a general strategy for introducing nucleophiles at the 6-position of 2-bromopyridine (B144113) derivatives. georgiasouthern.edu The synthesis of 2-Bromo-6-(tert-butoxy)pyridine, a closely related analog, can be achieved by reacting 2-bromopyridine with tert-butoxy (B1229062) bromide.

Precursor Reagent Product General Method
2,6-DibromopyridineSodium ButoxideThis compoundNucleophilic Aromatic Substitution
2-Bromopyridinetert-butoxy bromide2-Bromo-6-(tert-butoxy)pyridineReaction with alkoxide source
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridinePressure tube reaction georgiasouthern.edu

Metal Complexation Studies

The coordination chemistry of this compound is centered on its ability to act as a Lewis base, donating its lone pair of electrons from the pyridine nitrogen to a metal center to form a coordinate covalent bond. openstax.org The nature of the resulting metal complexes is influenced by the steric and electronic properties of the ligand.

This compound and its analogs readily form complexes with a variety of transition metals. The central metal ion acts as a Lewis acid, accepting electron density from the nitrogen donor of the pyridine ligand. openstax.org The formation of these complexes is a fundamental step in their application in catalysis. For example, palladium complexes are of significant interest due to their role in cross-coupling reactions. nih.gov The coordination sphere of the metal is completed by the pyridine ligand and other species, such as halides or solvent molecules. The stability and reactivity of these complexes are dictated by factors including the metal's oxidation state, coordination number, and the electronic influence of the butoxy and bromo substituents on the pyridine ring. openstax.org While specific studies detailing the isolation of transition metal complexes with this compound are not extensively documented, the behavior is analogous to other substituted pyridine ligands which are widely used to stabilize metal centers in various geometries. researchgate.net

In its simple form, this compound typically acts as a monodentate ligand, coordinating to a metal center solely through the pyridine nitrogen atom. The butoxy group's oxygen atom is generally a poor donor in this configuration and is less likely to participate in direct coordination to form a stable chelate ring due to steric constraints and the formation of an unfavorable four-membered ring.

However, the 2-bromo-6-alkoxy-pyridine scaffold is a valuable precursor for designing multidentate ligands. The bromo group can be replaced via cross-coupling reactions to introduce another coordinating group, leading to the formation of bidentate or tridentate ligands. For instance, coupling reactions can introduce another pyridine ring or a phosphine (B1218219) group, which can then coordinate to the same metal center, creating a chelating effect. This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. Similar pyridine-based structures, like pyridine-2,6-bis(thiocarboxylic acid), have demonstrated the ability to form stable complexes with numerous metals, showcasing the versatility of the pyridine-2,6-disubstitution pattern in creating powerful chelating agents. nih.gov

Catalytic Performance of Derived Complexes

Metal complexes derived from this compound and related ligands are primarily explored for their potential in catalysis, where the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center.

The most prominent application of complexes involving 2-bromopyridine derivatives is in palladium-catalyzed cross-coupling reactions. nih.gov In these reactions, the this compound itself can act as the electrophilic substrate. The catalytic cycle typically involves the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a Pd(II)-pyridyl species. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comnih.gov

The butoxy group at the 6-position can influence the rate of oxidative addition and the stability of the intermediate palladium complex. The electron-donating nature of the butoxy group increases electron density on the pyridine ring, which can impact the kinetics of the catalytic cycle. Palladium pincer complexes and other sophisticated catalyst systems often employ substituted pyridine ligands to achieve high efficiency and selectivity in these transformations. mdpi.com

Table of Representative Cross-Coupling Reactions:

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ / Base 6-Butoxy-2-arylpyridine
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base 6-Butoxy-2-alkynylpyridine nih.gov

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. researchgate.net While this compound is a valuable building block and ligand, its direct application as an organocatalyst is not a well-established area of research. Its primary role is as a precursor or a ligand that coordinates to a catalytically active metal center. The pyridine nitrogen provides a Lewis basic site, but without further functionalization to introduce Brønsted acidic sites, hydrogen-bonding capabilities, or other reactive moieties, its ability to act as a standalone organocatalyst is limited. The development of organocatalysts from this scaffold would require significant chemical modification to incorporate functionalities capable of activating substrates through non-covalent interactions or by forming reactive intermediates.

Computational and Theoretical Investigations of 2 Bromo 6 Butoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting a wide range of molecular properties, including geometries, energies, and reaction pathways. nih.gov For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), have been successfully employed to study their molecular structure and vibrational spectra. researchgate.netderpharmachemica.com

DFT calculations are a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.gov This involves identifying transition states and intermediates to determine the most favorable reaction pathway. For instance, DFT has been used to investigate the stereoselective [2+2] cycloaddition reactions involving ketenes and benzaldehydes catalyzed by N-heterocyclic carbenes. rsc.org Such studies typically involve locating the transition states for each step of the proposed mechanism and calculating the corresponding activation energies. rsc.org The pathway with the lowest activation energy is considered the most probable.

A hypothetical DFT study on a reaction involving 2-Bromo-6-butoxypyridine might yield a reaction profile like the one illustrated in the table below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Nucleophile)0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.5
5Products-20.1

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.govnih.gov For example, studies on 2-chloro-6-methoxypyridine (B123196) and 2,6-bis(bromo-methyl)pyridine have demonstrated that theoretical vibrational frequencies calculated using DFT methods (like B3LYP with 6-311++G(d,p) basis set) show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a suitable scaling factor. derpharmachemica.comnih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov

For this compound, DFT calculations could predict its infrared and Raman spectra, aiding in the interpretation of experimental data. The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as C-H stretching, C-O stretching, and pyridine (B92270) ring vibrations. derpharmachemica.com A study on 2-bromo-3-hydroxy-6-methyl pyridine utilized the B3LYP method with a 6-311G(d,p) basis set for such vibrational analysis. researchgate.net

Below is a table showing a hypothetical comparison between calculated and experimental vibrational frequencies for this compound, based on methodologies from studies on similar molecules. derpharmachemica.comnih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic30753070Aromatic C-H stretch
ν(C-H) aliphatic29602958Butoxy CH₃ stretch
ν(C-O-C)12501248Asymmetric ether stretch
Pyridine ring breathing995992Ring vibration
ν(C-Br)680675C-Br stretch

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques to model and simulate the behavior of molecules. These studies can provide insights into the conformational preferences, intermolecular interactions, and dynamic behavior of molecules like this compound. While specific molecular dynamics or extensive conformational analysis studies on this compound were not found, the general approach is well-established. mdpi.com

For a flexible molecule like this compound, which has a butoxy side chain, conformational analysis would be important to identify the lowest energy conformers. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum mechanics methods. The results of such an analysis would reveal the preferred spatial arrangement of the butoxy group relative to the pyridine ring.

Molecular dynamics simulations could be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com This can reveal information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's behavior in a condensed phase.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, including the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals. For substituted pyridines, these analyses are crucial for understanding their reactivity and properties. researchgate.net

Key aspects of the electronic structure that can be analyzed include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. researchgate.net This information is useful for understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

A quantum chemical study on 2,6-bis(bromo-methyl)pyridine, for example, involved the calculation of its optimized geometry, vibrational frequencies, and HOMO-LUMO gap using DFT. derpharmachemica.comresearchgate.net Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity.

The following table presents hypothetical electronic properties for this compound, derived from the methodologies used for similar compounds. derpharmachemica.comresearchgate.net

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 Debye

Derivatives and Analogues of 2 Bromo 6 Butoxypyridine

Structure-Activity Relationship Studies of Related Pyridine (B92270) Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its biological or chemical activity. For pyridine derivatives, SAR studies guide the optimization of lead compounds by systematically modifying functional groups on the pyridine ring and observing the resulting changes in potency, selectivity, or other desired properties.

Key principles in the SAR of pyridine compounds include:

Pharmacophore Identification : This involves identifying the essential structural features, such as hydrogen bond donors/acceptors and hydrophobic regions, arranged in a specific three-dimensional configuration necessary for interaction with a biological target.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the molecule's reactivity and its binding affinity to target proteins. For instance, in studies of methylphenidate analogs, threo derivatives with meta- or para-halo substituents (electron-withdrawing) were found to be more potent inhibitors of dopamine (B1211576) uptake than the parent compound. nih.gov

Steric Effects : The size and shape of substituents can influence how a molecule fits into a binding site. In the same study of methylphenidate analogs, ortho-substituted compounds were significantly less potent than their meta- or para-substituted counterparts, likely due to steric hindrance. nih.gov

These principles are applied iteratively; researchers synthesize and test a series of related compounds to build a comprehensive understanding of the SAR, which can then be used to predict the activity of new, unsynthesized molecules. In the context of 2,6-disubstituted pyridines, SAR studies are crucial for developing compounds ranging from potential cocaine antagonists to kinase inhibitors. nih.govmdpi.com

Synthesis and Reactivity of Structural Analogues

The synthesis and reactivity of analogues of 2-Bromo-6-butoxypyridine are central to their utility as intermediates and building blocks in organic chemistry. By varying the substituent at the 6-position, a range of compounds with distinct properties can be accessed.

2-Bromo-6-methoxypyridine (B1266871) is a closely related analogue where the butoxy group is replaced by a smaller methoxy (B1213986) group.

Synthesis : This compound can be synthesized from 2,6-dibromopyridine (B144722). A common method involves the reaction of 2,6-dibromopyridine with sodium methoxide. In one procedure, this reaction yielded 2-bromo-6-methoxypyridine as an oil with a high yield of 89%. chemicalbook.com

Reactivity and Applications : 2-Bromo-6-methoxypyridine is a versatile starting material in organic synthesis. For example, it has been used as a precursor for the synthesis of cyclopenta[b]pyridin-2,5-dione, a non-glycosidic cardiotonic agent. chemicalbook.com The synthetic route involves steps such as regioselective ortho-lithiation, methoxycarbonylation, and Heck vinylation. chemicalbook.com

Physical and Chemical Properties of 2-Bromo-6-methoxypyridine
PropertyValueReference
Boiling Point206 °C chemicalbook.com
Density1.53 g/mL at 25 °C chemicalbook.com
Refractive Index (n20/D)1.559 chemicalbook.com

This analogue features a bulky tert-butoxy (B1229062) group, which imparts different steric and electronic properties compared to the methoxy or butoxy analogues.

Properties : 2-Bromo-6-(tert-butoxy)pyridine is a white to light-yellow solid. It is generally stable at room temperature and soluble in organic solvents like ethanol (B145695) and dichloromethane.

Synthesis and Applications : It serves as a key intermediate in organic synthesis. Its applications include the synthesis of pharmaceutically active compounds and its use as a ligand in various metal-catalyzed reactions. The bulky tert-butyl group can be advantageous for directing reactions to other positions on the pyridine ring or for modifying the coordination properties of the nitrogen atom.

Replacing the alkoxy group with an amino group opens up a different class of derivatives with applications in coordination chemistry, particularly as ligands for stabilizing metal complexes. georgiasouthern.edu

Synthesis : 2-Bromo-6-alkylaminopyridines can be successfully synthesized by reacting 2,6-dibromopyridine with a primary amine, such as methylamine (B109427) or ethylamine. georgiasouthern.edu This reaction is often carried out under high temperature and pressure in a pressure tube to drive the substitution. georgiasouthern.edu The synthesis is monitored by thin-layer chromatography (TLC), and the products are purified and characterized by NMR spectroscopy. georgiasouthern.edugeorgiasouthern.edu

Reactivity and Applications : These aminated pyridines are designed as ligands for creating Extended Metal Atom Chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edu For example, 2-Bromo-6-methylaminopyridine has been used in attempts to synthesize tren-based scaffolded ligands to improve the stability of EMACs. georgiasouthern.edugeorgiasouthern.edu

Synthesis of 2-Bromo-6-alkylaminopyridines
CompoundStarting MaterialReagentMethodYieldReference
2-Bromo-6-methylaminopyridine2,6-DibromopyridineMethylaminePressure Tube54.1% georgiasouthern.edugeorgiasouthern.edu
2-Bromo-6-ethylaminopyridine2,6-DibromopyridineEthylaminePressure Tube52.4% georgiasouthern.edu

The 2-bromo-6-substituted pyridine scaffold is a valuable platform for generating a vast array of other 2,6-disubstituted pyridine systems. The bromine atom at the 2-position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net

Suzuki Couplings : Reaction with boronic acids or esters to form a new carbon-carbon bond.

Ullmann-type Reactions : Copper-catalyzed reactions, often used for forming carbon-nitrogen or carbon-oxygen bonds. A selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines has been developed to produce 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net

Sonogashira Couplings : Palladium-catalyzed reaction with terminal alkynes to introduce an alkynyl group.

These reactions allow for the conversion of 2-bromo-6-substituted pyridines into unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are useful as pharmaceuticals, organocatalysts, and advanced material intermediates. researchgate.net

Comparative Analysis of Reactivity and Applications Across Analogues

The different substituents at the 6-position (e.g., methoxy, tert-butoxy, alkylamino) significantly influence the reactivity and applications of these 2-bromopyridine analogues.

Reactivity in Synthesis : The synthesis of alkoxy derivatives like 2-bromo-6-methoxypyridine typically involves nucleophilic substitution with an alkoxide. chemicalbook.com In contrast, the synthesis of aminated derivatives often requires more forcing conditions, such as high pressure and temperature, to achieve substitution with amines. georgiasouthern.edugeorgiasouthern.edu The bromine atom in all these analogues serves as a versatile handle for subsequent cross-coupling reactions, but the nature of the 6-substituent can influence the electronic properties of the ring and thus the efficiency of these catalytic processes.

Steric Influence : The size of the substituent at the 6-position has a profound impact. A small methoxy group has minimal steric hindrance, allowing for easier access to the pyridine nitrogen or the adjacent C-3 position. Conversely, the bulky tert-butoxy group in 2-bromo-6-(tert-butoxy)pyridine can sterically shield the nitrogen atom, potentially altering its coordination properties and directing reactions to other sites on the molecule.

Divergent Applications : The choice of substituent directly guides the application of the resulting compound. Alkoxy-substituted pyridines are common intermediates in the synthesis of complex organic molecules and pharmaceutical agents. chemicalbook.com Aminated pyridine derivatives, on the other hand, are specifically designed as ligands for coordination chemistry, where the amino group can participate in binding to metal centers, as seen in the development of ligands for EMACs. georgiasouthern.edu This divergence highlights how subtle changes in the molecular structure lead to vastly different functional roles.

Experimental Techniques and Characterization Methods in 2 Bromo 6 Butoxypyridine Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and characterization of 2-Bromo-6-butoxypyridine. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of the compound.

NMR Spectroscopy: While specific NMR data for this compound is not extensively published, the analysis of analogous compounds such as 2-Bromo-6-(tert-butoxy)pyridine provides a predictive framework for its spectral characteristics. For instance, in related structures, the proton and carbon environments are well-defined, allowing for unambiguous signal assignment. It is anticipated that the 1H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the pyridine (B92270) ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating butoxy group. The butoxy chain would present a distinct set of aliphatic signals. Similarly, the 13C NMR spectrum would provide key data on the carbon skeleton of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. Methods like Thin-Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method for monitoring the progress of reactions involving this compound and for preliminary purity checks. In the synthesis of related 2-bromo-6-alkylaminopyridines, TLC has been effectively used to track the consumption of starting materials and the formation of products. The choice of the stationary phase, typically silica (B1680970) gel, and an appropriate mobile phase allows for the separation of compounds based on their polarity.

Ultra-Performance Liquid Chromatography (UPLC): For high-resolution separation and accurate purity determination, UPLC is the method of choice. While a specific UPLC method for this compound is not detailed in available literature, methods developed for structurally similar compounds like 2-Bromo-6-methylpyridine can be adapted. A reverse-phase UPLC method, for example, could utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acid additive like formic acid for better peak shape and mass spectrometry compatibility. The use of columns with smaller particle sizes (e.g., sub-2 µm) in UPLC allows for faster analysis times and improved resolution compared to traditional HPLC.

ParameterTypical Conditions for Related Pyridine Derivatives
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient
Additive Formic Acid or Phosphoric Acid
Detection UV (e.g., at 254 nm) or Mass Spectrometry

Reaction Monitoring and Kinetic Studies

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the efficient synthesis of this compound and its derivatives.

In the synthesis of various substituted pyridines, reaction progress is often monitored by TLC, as mentioned earlier, which provides a qualitative assessment of the reaction's status. For more detailed and quantitative analysis, techniques like UPLC or gas chromatography (GC) can be employed to take aliquots from the reaction mixture at different time intervals. This allows for the determination of the concentration of reactants, intermediates, and products over time, providing valuable kinetic data. While specific kinetic studies on reactions involving this compound are not widely reported, the general methodologies are well-established in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-butoxypyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting bromine at the 2-position of pyridine with a butoxy group via SNAr (nucleophilic aromatic substitution) requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃ or NaH) to optimize reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Monitoring by TLC and NMR spectroscopy is critical to confirm intermediate formation and final product integrity.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to minimize inhalation exposure and wear nitrile gloves, lab coats, and safety goggles. Storage should be in airtight, light-resistant containers under inert atmosphere (N₂ or Ar) to prevent degradation. Avoid contact with strong oxidizers or reducing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste . Emergency showers and eye-wash stations must be accessible, and occupational exposure limits (e.g., OSHA PEL) should be monitored via air sampling.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

  • Initial structure solution via direct methods (SHELXS/SHELXD) using high-resolution X-ray data.
  • Refinement of atomic displacement parameters (ADPs) with anisotropic modeling for Br and O atoms.
  • Validation using R-factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0). Twinning or disorder in the butoxy chain may require partitioning occupancy or applying restraints to bond lengths/angles .

Q. How does the butoxy substituent influence the reactivity of this compound in cross-coupling reactions compared to shorter alkoxy analogs?

  • Methodological Answer : The butoxy group’s steric bulk and electron-donating effects alter reaction kinetics. In Suzuki-Miyaura couplings, longer alkoxy chains (e.g., butoxy vs. methoxy) reduce reaction rates due to increased steric hindrance at the ortho position. However, the electron-rich pyridine ring enhances oxidative addition efficiency with Pd(0) catalysts. Comparative studies using GC-MS and kinetic modeling (e.g., pseudo-first-order approximations) can quantify these effects .

Q. What analytical strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from regioisomeric byproducts or residual solvents. Strategies include:

  • Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and HRMS to confirm molecular structure.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data.
  • Chromatographic separation : Use preparative HPLC to isolate isomers, followed by crystallography for definitive assignment .

Q. How can this compound serve as a scaffold in medicinal chemistry, and what functionalization strategies maximize bioactivity?

  • Methodological Answer : The bromine atom enables diversification via Buchwald-Hartwig amination or Ullmann coupling to introduce pharmacophores. For example:

  • Step 1 : Replace Br with aryl/heteroaryl groups to enhance π-stacking interactions.
  • Step 2 : Functionalize the butoxy chain via oxidation to a ketone or substitution with bioisosteres (e.g., trifluoromethoxy).
  • Step 3 : Evaluate bioactivity using in vitro assays (e.g., kinase inhibition) and QSAR modeling to optimize substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.